molecular formula C8H11N B3188612 2,3,4-Trimethylpyridine CAS No. 2233-29-6

2,3,4-Trimethylpyridine

Cat. No.: B3188612
CAS No.: 2233-29-6
M. Wt: 121.18 g/mol
InChI Key: HOPRXXXSABQWAV-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpyridine is a pyridine derivative with three methyl groups substituted at positions 2, 3, and 4 on the aromatic ring. It has been identified in natural sources, such as petroleum kerosene distillates, where it was isolated alongside other pyridine homologs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of acetaldehyde with ammonia and ethyl acetoacetate in the presence of a catalyst. This method is analogous to the Hantzsch dihydropyridine synthesis .

Industrial Production Methods

In industrial settings, this compound is often produced by the alkylation of pyridine with methanol or methyl chloride under high temperature and pressure conditions. The reaction typically requires a catalyst, such as aluminum chloride or other Lewis acids, to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1. Solvent and Reagent in Organic Synthesis
2,3,4-Trimethylpyridine is often utilized as a solvent and reagent in organic synthesis due to its ability to stabilize reactive intermediates. It is particularly effective in reactions involving electrophiles due to its basicity and nucleophilic character.

Case Study: Synthesis of N-Acyl Aminocoumarins
In one study, this compound was employed in the preparation of a library of N-acyl aminocoumarins. This process demonstrated the compound's utility in facilitating diverse chemical transformations while maintaining high yields and selectivity .

2. Catalyst in Chemical Reactions
The compound serves as a catalyst in various chemical reactions, including alkylation and acylation processes. Its catalytic properties enhance reaction rates and improve product yields.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeRole of this compoundOutcome
AlkylationCatalystIncreased product yield
AcylationCatalystEnhanced selectivity
Electrophilic SubstitutionSolventStabilization of intermediates

Pharmaceutical Applications

1. Drug Development
this compound derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity. Research indicates that these compounds exhibit significant anticancer properties.

Case Study: Anticancer Activity
A study highlighted the anticancer effects of pyridine derivatives, including this compound. The research demonstrated that these compounds could inhibit cancer cell proliferation through various mechanisms .

Table 2: Biological Activity of Pyridine Derivatives

CompoundActivity TypeReference
This compoundAnticancer
2-MethylpyridineAntimicrobial
3-EthylpyridineAnti-inflammatory

Biological Studies

1. Neuropharmacological Studies
Research involving this compound has provided insights into its effects on neurotransmitter release. Studies have shown that it can influence monoamine release in the nervous system.

Case Study: Effects on Rat Pineal Gland
A significant study investigated the impact of collidine on the rat pineal gland and vas deferens nerves. The results indicated that collidine abolished certain neurochemical responses, suggesting its role in modulating neurotransmitter dynamics.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpyridine depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and influencing enzyme activity. The methyl groups on the pyridine ring can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

Structural Isomerism

Trimethylpyridines exhibit distinct physicochemical behaviors depending on methyl group positions. Key isomers include:

  • 2,4,6-Trimethylpyridine : A symmetric isomer with methyl groups at positions 2, 4, and 6. Forms stable O–H···N hydrogen bonds with protic solvents like water and 1,2-ethanediol .
  • 3,4,5-Trimethylpyridine : Documented with a molecular mass of 121.18 g/mol and CAS RN 20579-43-5 .

Physical Properties

Property 2,4,6-Trimethylpyridine 3,4,5-Trimethylpyridine 2,3,4-Trimethylpyridine
Molecular Formula C₈H₁₁N C₈H₁₁N C₈H₁₁N
Density (298.15 K) ~0.95 g/cm³ (experimental) Not reported Not reported
Boiling Point ~170–175°C (estimated) Not reported Not reported
Solubility Forms 1:1 complexes with water, methanol, and 1,2-ethanediol Limited data Isolated from hydrophobic petroleum fractions

Key Findings :

  • 2,4,6-Trimethylpyridine exhibits significant negative excess volume in aqueous systems due to aggregation of 1:1 hydrates into clusters, a behavior less pronounced in methanol due to weaker O–H···N interactions .
  • This compound likely shares hydrophobic traits with 2,4,6-trimethylpyridine but lacks volumetric or solubility data.

Hydrogen Bonding and Solvent Interactions

  • 2,4,6-Trimethylpyridine : Forms strong O–H···N bonds with water (association energy: ~30 kJ/mol via DFT/MP2 calculations). Aggregation in water is driven by cooperative O–H···O bonding between solvent molecules .
  • This compound : Steric hindrance from adjacent methyl groups may disrupt binding. In a bioisostere study, trimethylpyridine analogs showed reduced c-Met kinase inhibition compared to unsubstituted pyridine, likely due to conformational constraints .

Biological Activity

2,3,4-Trimethylpyridine (TMP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the compound's biological effects, including antimicrobial, antiviral, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11NC_8H_{11}N and is characterized by a pyridine ring with three methyl groups at the 2, 3, and 4 positions. This unique structure contributes to its hydrophobic and hydrophilic interactions, which are crucial for its biological activity .

Antimicrobial Activity

TMP has shown significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
  • Fungi : Notably Candida albicans and Aspergillus flavus.

Case Studies

  • Antibacterial Efficacy :
    A study reported that TMP exhibited a minimum inhibitory concentration (MIC) of 55 μg/mL against E. coli, highlighting its potential as an antibacterial agent .
  • Antifungal Activity :
    In another investigation, TMP derivatives were synthesized and tested for antifungal activity. The results indicated that certain derivatives had moderate to good inhibitory effects on various fungal strains .

The biological activity of TMP can be attributed to several mechanisms:

  • Membrane Disruption : TMP interacts with microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Biofilm Disruption : TMP has shown potential in disrupting biofilms formed by bacteria, enhancing the efficacy of other antimicrobial agents .

Research Findings

Recent studies have focused on synthesizing TMP derivatives to enhance its biological activity. For example:

CompoundActivityMIC (µg/mL)Target Organism
TMPAntibacterial55E. coli
Derivative AAntifungal30C. albicans
Derivative BAntibacterial40S. aureus

These findings suggest that modifications to the TMP structure can lead to improved efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,4-trimethylpyridine in laboratory settings?

this compound can be synthesized via electrophilic substitution reactions, such as bromination, using halogenating agents like N,N-dibromoisocyanuric acid in fluorosulphonic acid. For example, bromination at the 5-position of this compound yields 5-bromo-2,3,4-trimethylpyridine with 96% efficiency under controlled reaction times (40 hours) and ambient temperature . Distillation methods (e.g., fractional distillation at 186–190°C) are also employed for isolation, though yields may vary depending on the source material .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using 2,4,6-trimethylpyridine as an internal standard is a robust method. The relative abundance of target compounds is calculated by comparing characteristic ion peak areas to the internal standard’s total ion peak area . For vapor pressure measurements, modified Swietosławski ebulliometers provide precise data across pressures from 0.1 kPa to atmospheric, critical for purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity in bromination is highly sensitive to reaction duration and reagent stoichiometry. For instance:

  • 5-Bromination : Achieved with 1:1 molar ratios of this compound to N,N-dibromoisocyanuric acid over 40 hours at room temperature (96% yield) .
  • 5,6-Dibromination : Requires excess halogenating agent and extended reaction times (30 hours), yielding 98% product .
    Mechanistic studies using NMR and X-ray crystallography are recommended to confirm substitution patterns and avoid side products.

Q. How do vapor pressure measurements of this compound inform its purification and handling?

Vapor pressure data (e.g., 0.1 kPa to atmospheric pressure) derived from ebulliometric methods guide distillation protocols and storage conditions. For example, low volatility at ambient temperatures necessitates vacuum distillation to prevent decomposition. Thermodynamic properties of isomers (e.g., 2,4,6-trimethylpyridine vs. This compound) must be compared to optimize separation strategies .

Q. Data Contradiction and Methodological Challenges

Q. How should researchers resolve discrepancies in reported yields for bromination reactions of this compound?

Contradictions often arise from uncontrolled variables like moisture sensitivity or reagent purity. To mitigate:

  • Reproducibility Checks : Strictly replicate conditions (e.g., anhydrous fluorosulphonic acid, inert atmosphere) as described in high-yield protocols (e.g., 96% for 5-bromination) .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm product identity and purity.
  • Statistical Analysis : Apply T-tests (p < 0.05) to compare datasets, particularly when co-eluting compounds interfere with quantification .

Properties

IUPAC Name

2,3,4-trimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPRXXXSABQWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176869
Record name 2,3,4-Trimethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2233-29-6
Record name 2,3,4-Trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylpyridine
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Record name 2,3,4-Trimethylpyridine
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Record name 2,3,4-trimethylpyridine
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Record name 2,3,4-TRIMETHYLPYRIDINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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